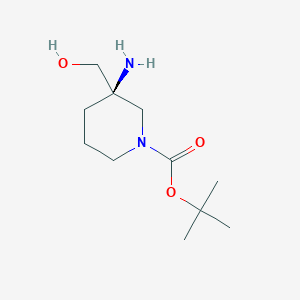

tert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate

Description

Systematic IUPAC Name Derivation

The IUPAC name tert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate is constructed systematically as follows:

- Parent Structure : Piperidine, a six-membered saturated heterocyclic ring containing one nitrogen atom.

- Substituents :

- tert-Butoxycarbonyl (Boc) : Attached to the nitrogen at position 1 (piperidine-1-carboxylate).

- Amino (NH₂) and Hydroxymethyl (CH₂OH) : Both substituents are bonded to carbon 3 of the piperidine ring.

- Stereochemical Specification : The (3R) designation indicates the chiral configuration of carbon 3, determined by Cahn-Ingold-Prelog priority rules.

The numbering system prioritizes the nitrogen as position 1, with the remaining carbons numbered sequentially. The substituents at position 3 are listed alphabetically (amino precedes hydroxymethyl).

Alternative Chemical Designations and Registry Numbers

| Registry Identifier | Value | Source |

|---|---|---|

| CAS Number | 1262406-69-8 | Sigma-Aldrich |

| MFCD | MFCD18375149 | Sigma-Aldrich |

Alternative Synonyms :

- tert-Butyl 3-amino-3-(hydroxymethyl)-1-piperidinecarboxylate

- (3R)-3-Amino-3-(hydroxymethyl)-1-tert-butoxycarbonylpiperidine

No additional registry numbers or synonyms were identified in the provided sources.

Stereochemical Configuration Analysis

The (3R) configuration at carbon 3 is determined by the relative priorities of its four substituents:

- Amino group (NH₂) : Highest priority (N has higher atomic number than O or C).

- Hydroxymethyl group (CH₂OH) : Second priority (O in hydroxyl group).

- Piperidine ring : Third priority (C bonded to two other C atoms and one N).

- Hydrogen atom : Lowest priority.

Spatial Arrangement :

- The substituents NH₂, CH₂OH, and piperidine ring are arranged in a counterclockwise (R) configuration when viewed from the lowest-priority hydrogen.

- This configuration is critical for biological activity and synthetic applications.

Molecular Formula and Weight Calculations

| Property | Value | Calculation |

|---|---|---|

| Molecular Formula | C₁₀H₂₀N₂O₃ | C: 4 (tert-butyl) + 5 (piperidine) + 1 (CH₂OH) = 10 N: 1 (piperidine) + 1 (NH₂) = 2 O: 1 (tert-butyl-O) + 1 (C=O) + 1 (CH₂OH) = 3 |

| Molecular Weight (g/mol) | 216.23 | (10 × 12.01) + (20 × 1.008) + (2 × 14.01) + (3 × 16.00) = 216.23 |

Key Functional Groups :

- tert-Butoxycarbonyl (Boc) : A carbamate protecting group for amines.

- Amino (NH₂) : Primary amine for further functionalization.

- Hydroxymethyl (CH₂OH) : Enables etherification or oxidation reactions.

Properties

Molecular Formula |

C11H22N2O3 |

|---|---|

Molecular Weight |

230.30 g/mol |

IUPAC Name |

tert-butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-6-4-5-11(12,7-13)8-14/h14H,4-8,12H2,1-3H3/t11-/m1/s1 |

InChI Key |

YWAHTVBAPQTWIP-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@](C1)(CO)N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CO)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

- The synthesis often begins with commercially available piperidine derivatives or chiral precursors that allow stereochemical control at the 3-position.

- Introduction of the hydroxymethyl group at the 3-position is typically accomplished via hydroxymethylation using formaldehyde or paraformaldehyde under controlled conditions to ensure regio- and stereoselectivity.

Amination at the 3-Position

- The amino group at the 3-position can be introduced through reductive amination or nucleophilic substitution reactions, often starting from a hydroxyl or halogenated intermediate.

- Protecting groups such as Boc (tert-butyl carbamate) are introduced on the nitrogen atom to prevent undesired side reactions and to improve compound stability.

Protection of the Piperidine Nitrogen

- The nitrogen atom of the piperidine ring is protected by reaction with tert-butyl chloroformate (Boc2O) under basic conditions (e.g., using triethylamine or sodium bicarbonate) to form the Boc-protected carbamate.

- This step is crucial for isolating the desired compound with high purity and for facilitating subsequent synthetic transformations.

Stereochemical Control and Purification

- The (3R) stereochemistry is maintained or established through the use of chiral auxiliaries, enantioselective catalysts, or resolution of racemic mixtures.

- Purification methods include flash chromatography using ethyl acetate/hexane gradients or recrystallization to achieve >97% purity.

- Stereochemical purity is confirmed by chiral HPLC, NMR spectroscopy, and sometimes X-ray crystallography.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Hydroxymethylation | Formaldehyde, base (e.g., NaOH), solvent | Introduces hydroxymethyl at C-3 |

| 2 | Amination | Reductive amination (e.g., NH3, NaBH3CN) | Introduces amino group at C-3 |

| 3 | Boc Protection | Boc2O, base (e.g., Et3N), solvent | Protects piperidine nitrogen |

| 4 | Purification | Flash chromatography or recrystallization | Achieves high purity and stereochemical integrity |

- Large-scale synthesis employs optimized reaction conditions such as controlled temperature (often between −78°C to 0°C) to minimize diastereomer formation.

- Continuous flow reactors and automated synthesis platforms are used to enhance yield, reproducibility, and purity.

- Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) prevent hydrolysis of the Boc group and other side reactions.

- Studies indicate that controlling solvent polarity (e.g., tetrahydrofuran vs. dichloromethane) and reaction temperature critically affects stereoselectivity and impurity profiles.

- Common impurities include diastereomers and hydrolysis byproducts, which are minimized by strict control of reaction parameters.

- Analytical techniques used to characterize the compound include:

| Technique | Purpose |

|---|---|

| 1H and 13C NMR | Structural confirmation and stereochemical analysis |

| Chiral HPLC | Determination of enantiomeric excess (ee) |

| Mass Spectrometry | Molecular weight confirmation |

| X-ray Crystallography | Absolute configuration confirmation |

| Parameter | Typical Conditions/Notes |

|---|---|

| Starting materials | Chiral piperidine derivatives or racemic mixtures |

| Hydroxymethylation reagent | Formaldehyde or paraformaldehyde |

| Amination method | Reductive amination with ammonia or equivalents |

| Boc protection reagent | tert-Butyl chloroformate (Boc2O) |

| Solvents | THF, DCM, or other aprotic solvents |

| Temperature range | −78°C to 0°C for stereochemical control |

| Purification methods | Flash chromatography, recrystallization |

| Purity achieved | ≥97% |

The preparation of tert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate is a well-established multi-step synthetic process involving hydroxymethylation, amination, and Boc protection with rigorous stereochemical control. Optimization of reaction conditions and purification techniques ensures high yield, purity, and stereochemical integrity, making this compound a valuable intermediate in pharmaceutical research and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, alcohols, amines, and ketones.

Scientific Research Applications

Overview

Tert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl functional group, enhance its stability and reactivity, making it a valuable intermediate in drug synthesis and development.

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting metabolic disorders and neurological diseases. Its ability to form hydrogen bonds and engage in electrostatic interactions with biological targets positions it as a candidate for enzyme inhibition studies.

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor of proteases and kinases, which play critical roles in several signaling pathways associated with diseases such as cancer and neurodegenerative disorders. Preliminary studies suggest that it can inhibit enzymatic activity through interactions with active sites, potentially leading to therapeutic effects against various conditions.

Neuroprotective Properties

The compound has been investigated for its neuroprotective properties, specifically in models of Alzheimer's disease. In vitro studies have shown that it can improve cell viability in the presence of neurotoxic agents like amyloid beta peptide, suggesting its potential role in neuroprotection .

Case Study 1: In Vitro Neuroprotection

In a study assessing the effects of this compound on astrocytes exposed to amyloid beta peptide (Aβ 1-42), it was found that the compound significantly enhanced cell viability compared to control groups. This suggests its potential as a protective agent against neurotoxicity, which is crucial for developing therapies for Alzheimer's disease.

| Measurement Method | Result |

|---|---|

| Cell Viability Assay | Increased viability compared to controls |

Case Study 2: In Vivo Cognitive Effects

In an animal model using scopolamine-induced cognitive decline, this compound was evaluated for its effects on cognitive function and oxidative stress markers. While the compound showed promise in reducing malondialdehyde (MDA) levels, indicating antioxidant activity, the cognitive improvements were not statistically significant when compared to established treatments like galantamine .

| Parameter | Measurement Method | Result |

|---|---|---|

| MDA Levels | TBARS Assay | Significant decrease observed |

| Cognitive Function | Behavioral Tests | No significant improvement compared to controls |

Mechanism of Action

The mechanism of action of tert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. It can also interact with receptors and ion channels, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Ring Size and Substituents

Table 1: Core Structural Comparisons

Key Observations :

- Ring Size: Piperidine (6-membered): Lower ring strain, higher conformational flexibility, and stability compared to smaller rings . Azetidine (4-membered): High ring strain, which may limit stability but increase reactivity in ring-opening reactions .

- Substituent Effects :

- Hydroxymethyl vs. Hydroxyl : Hydroxymethyl (CH₂OH) introduces additional polarity and hydrogen-bonding capacity compared to hydroxyl (OH), influencing solubility and intermolecular interactions .

- Stereochemistry : The (3R,5S)-configuration in piperidine derivatives alters spatial orientation, critical for chiral recognition in biological systems .

Functional Group Modifications

Table 2: Substituent-Specific Comparisons

Key Observations :

- Methoxymethyl vs.

- Fluorine Incorporation : Fluorine’s electronegativity enhances metabolic stability and influences binding affinity in receptor-ligand interactions .

- Aromatic Substituents : Pyridinyl groups introduce aromaticity, enabling π-π interactions critical for targeting hydrophobic pockets in proteins .

Stereochemical and Positional Isomers

Table 3: Stereochemical Variations

Key Observations :

- Stereochemistry significantly impacts biological activity. For example, (3R,5S)-isomers may exhibit higher affinity for specific targets due to optimized spatial alignment .

- Adjacent substituents (e.g., 3-amino and 4-hydroxyl) can stabilize conformations via intramolecular interactions, affecting reactivity and solubility .

Biological Activity

Tert-butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in drug development. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl group, which enhance its stability and reactivity. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound's structure includes a six-membered ring containing one nitrogen atom and five carbon atoms, with functional groups that facilitate interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 230.31 g/mol |

| CAS Number | 82662965 |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)(CO)N |

Preliminary studies indicate that this compound may act as an enzyme inhibitor , particularly targeting proteases and kinases involved in various signaling pathways. The compound's ability to form hydrogen bonds and electrostatic interactions with enzyme active sites suggests it could inhibit enzymatic activity, leading to potential therapeutic effects against diseases such as cancer and metabolic disorders .

Biological Activity Studies

Research has focused on the compound's interactions with biological systems, revealing several key findings:

- Enzyme Inhibition : The compound has shown promise in inhibiting Class I PI3-kinase enzymes, which are implicated in tumorigenesis and cancer progression .

- Anticancer Potential : In vitro studies have demonstrated that related piperidine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties .

- Cell Proliferation : Activation of receptors like M3 muscarinic acetylcholine receptors by structurally related compounds has been linked to increased cell proliferation and resistance to apoptosis in cancer models .

Case Studies

Several studies have investigated the biological activity of piperidine derivatives, including this compound:

- Study 1 : A study on piperidine derivatives showed that modifications at the hydroxymethyl position enhanced anticancer activity compared to unmodified analogs. The compounds were tested against FaDu hypopharyngeal tumor cells, revealing improved cytotoxicity .

- Study 2 : Research into PI3-kinase inhibitors highlighted the role of piperidine derivatives in inhibiting tumor cell invasion and metastasis, supporting their potential use in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer: A common approach involves multi-step synthesis with tert-butyl carbamate as a protecting group. For example, intermediates like cyclopropyl-5-sulfanyl-4H-1,2,4-triazole can be reacted with piperidine derivatives under mild conditions (0–20°C) using dichloromethane as a solvent and triethylamine as a base . Reaction temperature and solvent polarity critically impact stereochemical outcomes and purity. Lower temperatures (e.g., 0°C) minimize side reactions, while DMAP catalysis enhances acylation efficiency .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer: The compound exhibits acute oral and dermal toxicity (Category 4 under EU-GHS/CLP). Mandatory precautions include:

- Respiratory protection (FFP2/N95 masks) to avoid inhalation of particulates.

- Nitrile gloves and chemical-resistant lab coats to prevent dermal exposure.

- Eye protection (goggles) and immediate access to eyewash stations .

Q. How can researchers characterize the physical state and purity of this compound?

- Methodological Answer: The compound typically presents as a light-yellow solid. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C). Key NMR signals include tert-butyl protons (δ 1.4–1.5 ppm) and hydroxymethyl protons (δ 3.5–4.0 ppm). LC-MS confirms molecular weight (e.g., [M+H]+ at m/z 271) .

Advanced Research Questions

Q. How does stereochemical integrity at the 3R position affect reactivity in downstream functionalization?

- Methodological Answer: The (3R) configuration influences regioselectivity in substitution reactions. For example, oxidation of the hydroxymethyl group to a carboxylate proceeds with retention of configuration under mild H₂O₂/KMnO₄ conditions, while harsher reagents (e.g., CrO₃) may induce racemization. X-ray crystallography (e.g., CCDC data) confirms stereochemical retention during ring-opening reactions .

Q. What strategies resolve contradictions in reported synthetic yields for amino-hydroxymethyl piperidine derivatives?

- Methodological Answer: Discrepancies arise from solvent choice and workup protocols. For instance, dichloromethane yields higher purity (>95%) compared to THF due to reduced byproduct solubility. Silica gel chromatography (hexane/ethyl acetate 3:1) effectively removes unreacted tert-butyl carbamate, improving yield reproducibility .

Q. How can reaction conditions be optimized to suppress N-Boc deprotection during functional group interconversion?

- Methodological Answer: Acidic conditions (e.g., TFA) risk Boc cleavage. Alternatives include:

- Using buffered aqueous media (pH 6–7) for hydroxymethyl oxidation.

- Catalytic hydrogenation (Pd/C, H₂) for nitro-group reductions without affecting Boc protection .

Q. What analytical techniques differentiate between tert-butyl regioisomers in complex mixtures?

- Methodological Answer: High-resolution mass spectrometry (HRMS) distinguishes isomers via exact mass (Δ < 5 ppm). 2D NMR (HSQC, HMBC) identifies coupling patterns between the piperidine ring and tert-butyl group. For example, HMBC correlations between C-3 (piperidine) and the hydroxymethyl proton confirm regiochemistry .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.